5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride
Overview
Description
5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 339370-16-0 . It has a molecular weight of 260.78 and its IUPAC name is 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride is1S/C12H17ClO2S/c1-8-6-10 (12 (3,4)5)7-11 (9 (8)2)16 (13,14)15/h6-7H,1-5H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride include a molecular weight of 260.78 and a linear formula of C12H17ClO2S .Scientific Research Applications
Catalysis and Chemical Synthesis
- 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride plays a role in phosphine-catalyzed annulation processes, contributing to the synthesis of various organic compounds (Andrews & Kwon, 2012).
- It is involved in the synthesis of persistent 1σ3,3σ3‐diphosphaallyl cations, demonstrating its utility in creating complex organic molecules with potential applications in materials science (Martin, Baceiredo, & Bertrand, 2004).
Organic Chemistry and Reaction Mechanisms
- The compound is crucial in studying the mechanisms of solvolysis reactions, providing insights into the stability and reactivity of tert-butyl cations, a key area in organic chemistry (Gajewski, 2001).
- It has been used in the study of tert-butylsulfinyl chloride reactions, enhancing the understanding of radical pair mechanisms in organic chemistry (Bleeker & Engberts, 2010).
Materials Science and Polymer Research
- Research on aromatic bishalides, including derivatives of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride, has contributed to the development of poly(arylene ether ketone)s with specific thermal and mechanical properties, relevant in materials science (Yıldız et al., 2001).
Biochemistry and Medicinal Chemistry
- The compound is instrumental in synthesizing GABA-gated chloride ion channel blockers, aiding in the development of neuropharmacological agents (Snyder et al., 1995).
Environmental Chemistry
- It is also relevant in environmental chemistry, particularly in the analysis of oxygenate compounds in water, where it plays a role in the trace analysis of substances like ethanol and MTBE (Cassada et al., 2000).
Safety And Hazards
properties
IUPAC Name |
5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWPKUNQVPGULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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